1-[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]pyrrolidine-2-carboxylic acid
Description
1-[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]pyrrolidine-2-carboxylic acid is a heterocyclic compound featuring a pyrrolidine-2-carboxylic acid backbone substituted with a 5-methyl-1,2,4-oxadiazole ring via a methylene linker. This structure combines the conformational flexibility of pyrrolidine with the electron-deficient, aromatic 1,2,4-oxadiazole moiety, which is known to enhance metabolic stability and binding affinity in medicinal chemistry contexts .
Properties
IUPAC Name |
1-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]pyrrolidine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O3/c1-6-10-8(11-15-6)5-12-4-2-3-7(12)9(13)14/h7H,2-5H2,1H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWDSOXNYCMWFMX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NO1)CN2CCCC2C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]pyrrolidine-2-carboxylic acid typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through cyclization reactions starting from amino acids or their derivatives.
Introduction of the Methylated Oxadiazole Group: The oxadiazole ring is introduced through a cyclodehydration reaction involving hydrazides and carboxylic acids.
Attachment of the Carboxylic Acid Moiety: The carboxylic acid group is introduced through esterification or amidation reactions.
Industrial Production Methods: In an industrial setting, the compound can be synthesized using large-scale reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and green chemistry principles are often employed to enhance the efficiency and sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]pyrrolidine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.
Reduction: Reduction reactions can be used to modify the functional groups within the molecule.
Substitution: Substitution reactions can introduce different substituents at various positions on the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution pattern.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, which can have different biological and chemical properties.
Scientific Research Applications
1-[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]pyrrolidine-2-carboxylic acid has several scientific research applications:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It can serve as a probe or inhibitor in biological studies to understand enzyme mechanisms.
Industry: The compound can be used in the production of materials with specific chemical properties.
Mechanism of Action
The mechanism by which 1-[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]pyrrolidine-2-carboxylic acid exerts its effects involves interactions with molecular targets and pathways. The specific mechanism depends on the context in which the compound is used, such as its role as an enzyme inhibitor or a signaling molecule.
Comparison with Similar Compounds
3-Methyl-N-(1-(5-methyl-1,2,4-oxadiazol-3-yl)ethyl)-4-((6-(trifluoromethyl)pyridin-3-yl)methyl)-1H-pyrrole-2-carboxamide (Compound 39)
- Synthesis : Synthesized via coupling of 1-(5-methyl-1,2,4-oxadiazol-3-yl)ethan-1-amine with intermediate 181, yielding 15% .
- Purity : Demonstrated exceptional LCMS (99.69%) and HPLC (98.36%) purity, suggesting robust synthetic optimization despite low yield .
- Key Features : The trifluoromethylpyridine substituent likely enhances lipophilicity and bioavailability compared to the simpler pyrrolidine-2-carboxylic acid scaffold.
2-{[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]sulfanyl}acetic Acid (CAS 923255-50-9)
- Applications : The sulfur atom may improve metal-binding properties, making it suitable for catalytic or coordination chemistry applications.
Pyrrolidine-Based Analogues
(2S,4R)-4-Hydroxy-1-((R)-3-methyl-2-(5-methyl-1,2,4-oxadiazol-3-yl)butanoyl)-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide (Example 180)
- Functional Implications : The hydroxyl group and stereochemical configuration (2S,4R) may influence solubility and target selectivity.
1-Cyclopentanecarbonylpyrrolidine-2-carboxylic Acid (CAS 1417985-23-9)
Key Observations :
- Compounds with electron-withdrawing groups (e.g., trifluoromethyl, bromo) exhibit higher purity despite variable yields, possibly due to improved crystallization or chromatographic separation .
- The 5-methyl-1,2,4-oxadiazole derivatives (e.g., Compound 39) show superior purity metrics compared to isoxazole or triazole analogs, underscoring the oxadiazole’s synthetic versatility .
Functional Implications of Substituent Variation
Biological Activity
1-[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]pyrrolidine-2-carboxylic acid is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biochemical properties, cellular effects, molecular mechanisms, and pharmacological implications based on current research findings.
This compound has the molecular formula C9H13N3O3. Its structure includes a pyrrolidine ring substituted with a 5-methyl-1,2,4-oxadiazole moiety, which is significant for its biological interactions.
This compound exhibits notable interactions with various biological macromolecules:
- Enzyme Interactions : It has been shown to bind to enzymes such as proteases and kinases, potentially modulating their activity through both covalent and non-covalent interactions.
- Cell Signaling : The compound can influence cell signaling pathways, particularly the mitogen-activated protein kinase (MAPK) pathway, which is crucial for regulating cell proliferation and apoptosis.
Cellular Effects
The biological activity of this compound extends to its effects on various cell types:
- Cytotoxicity : Studies indicate that this compound may exhibit cytotoxic effects in certain cancer cell lines while maintaining low toxicity in normal cells. For example, it demonstrated significant stimulation of cell viability in A549 and HepG2 cells under specific conditions .
Molecular Mechanisms
The mechanisms through which this compound exerts its biological effects include:
- Enzyme Inhibition/Activation : It can inhibit or activate enzymes by binding to their active or allosteric sites. This modulation can lead to alterations in metabolic pathways and cellular functions.
- Gene Expression Modulation : The compound may interact with transcription factors to influence gene expression related to metabolic processes and cell survival.
Pharmacological Implications
Research suggests that the pharmacological profile of this compound could be harnessed for therapeutic applications:
Table 1: Summary of Biological Activities
| Activity Type | Observations |
|---|---|
| Enzyme Interaction | Modulates activity of proteases and kinases |
| Cytotoxicity | Exhibits selective toxicity towards cancer cells |
| Cell Signaling | Influences MAPK pathway affecting proliferation |
| Gene Expression | Alters expression of metabolic genes |
Case Studies
A notable study evaluated the cytotoxic effects of various oxadiazole derivatives on cancer cell lines. The results indicated that compounds similar to 1-[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]pyrrolidine showed promising anticancer activity with minimal side effects on normal cells . Further research into dosage-dependent effects revealed that lower concentrations could yield therapeutic benefits while higher doses might result in toxicity.
Q & A
Q. Key Considerations :
- Reaction temperatures (60–100°C) and solvent choice (e.g., water, acetic acid) significantly impact yield and purity .
- Steric hindrance from the methyl group on the oxadiazole ring may require longer reaction times .
Which analytical techniques are critical for confirming the structure and purity of this compound?
Basic Research Question
Methodological Workflow :
Nuclear Magnetic Resonance (NMR) :
- H NMR : Assign peaks for pyrrolidine protons (δ 1.5–3.5 ppm) and oxadiazole methyl groups (δ 2.1–2.5 ppm) .
- C NMR : Confirm carbonyl (C=O, δ ~170 ppm) and oxadiazole ring carbons (δ ~165–175 ppm) .
FT-IR Spectroscopy : Identify carboxylic acid O-H stretches (~2500–3000 cm) and oxadiazole C=N stretches (~1600 cm) .
High-Performance Liquid Chromatography (HPLC) : Monitor purity (>95%) using reverse-phase C18 columns and UV detection at 210–254 nm .
Advanced Tip : Couple elemental analysis (C, H, N) with mass spectrometry (HRMS) for empirical formula validation .
How do structural modifications of the oxadiazole or pyrrolidine moieties influence biological activity?
Advanced Research Question
Structure-Activity Relationship (SAR) Insights :
Q. Experimental Design :
- Synthesize analogs with varied substituents (e.g., thiadiazole vs. oxadiazole) and compare IC values in enzyme inhibition assays .
What computational methods predict the compound’s interactions with biological targets?
Advanced Research Question
Methodology :
Molecular Docking : Use software like AutoDock Vina to model binding poses in enzyme active sites (e.g., COX-2, EGFR kinase) .
Molecular Dynamics (MD) Simulations : Assess stability of ligand-target complexes over 100-ns trajectories (e.g., GROMACS) .
Pharmacophore Modeling : Identify essential features (e.g., hydrogen bond acceptors on oxadiazole) using tools like Schrödinger’s Phase .
Q. Case Study :
- A pyrrolidine-oxadiazole analog showed predicted binding to the colchicine site of tubulin (ΔG = -9.2 kcal/mol), correlating with antimitotic activity .
How can researchers resolve contradictions in reaction yields or purity data?
Advanced Research Question
Troubleshooting Workflow :
Yield Discrepancies :
- Variable Temperature Control : Optimize reflux conditions (e.g., 80°C vs. 100°C) to minimize side reactions .
- Catalyst Screening : Test Lewis acids (e.g., ZnCl) to accelerate oxadiazole formation .
Purity Issues :
- HPLC Method Development : Adjust mobile phase (e.g., acetonitrile:water gradient) to resolve co-eluting impurities .
- Recrystallization Solvent Optimization : Use mixed solvents (e.g., ethanol/water) for better crystal lattice formation .
Data Reconciliation : Cross-validate NMR and HRMS data to confirm whether impurities are structural analogs or degradation products .
What are the recommended in vitro assays to evaluate this compound’s pharmacological potential?
Advanced Research Question
Assay Design :
Enzyme Inhibition :
- Kinase Assays : Measure IC against EGFR or VEGFR2 using ADP-Glo™ kits .
Antimicrobial Activity :
- MIC Determination : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains via broth microdilution .
Cytotoxicity :
- MTT Assay : Screen in cancer cell lines (e.g., HeLa, MCF-7) with doxorubicin as a positive control .
Advanced Tip : Pair assays with chemoinformatics (e.g., SwissADME) to predict bioavailability and toxicity early in development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
